molecular formula C18H13N5O2S B2608222 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)pyrazine-2-carboxamide CAS No. 1705952-02-8

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)pyrazine-2-carboxamide

Cat. No.: B2608222
CAS No.: 1705952-02-8
M. Wt: 363.4
InChI Key: YNVOHTGYAODIOZ-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Physical and Chemical Properties Analysis

Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound is synthesized through specific reactions, involving intermediate stages and the use of various reagents. For example, Hassan, Hafez, and Osman (2014) described the synthesis of similar pyrazole and pyrazolo[1,5-a]pyrimidine derivatives through reactions involving hydrazine hydrate in ethanol and other processes (Hassan, Hafez, & Osman, 2014).
  • Spectral Characterization : These compounds are often characterized using techniques like NMR, IR, and mass spectroscopy to confirm their structure. Senthilkumar, Umarani, and Satheesh (2021) provided an example of this process in their research (Senthilkumar, Umarani, & Satheesh, 2021).

Biological and Pharmacological Activities

  • Antimycobacterial Activity : Some derivatives of this compound have been tested against Mycobacterium tuberculosis. Gezginci, Martin, and Franzblau (1998) documented the activity of similar pyridine and pyrazine derivatives against this bacterium (Gezginci, Martin, & Franzblau, 1998).
  • Antitumor and Anticancer Potential : The compound and its derivatives have shown promise in antitumor and anticancer applications. For example, El-Azab et al. (2018) investigated oxadiazole and pyrazine derivatives for their potential in inhibiting cancer cell growth (El-Azab et al., 2018).
  • Antidepressant and Anticonvulsant Activities : Abdel-Aziz, Abuo-Rahma, and Hassan (2009) studied pyrazole derivatives for their antidepressant and anticonvulsant effects (Abdel-Aziz, Abuo-Rahma, & Hassan, 2009).

Other Applications

  • Insecticidal Activity : Qi et al. (2014) synthesized and tested analogs containing 1,3,4-oxadiazole rings for their effectiveness against the diamondback moth, highlighting the potential insecticidal applications of these compounds (Qi et al., 2014).
  • Synthesis of Novel Derivatives : The versatility of this compound is further emphasized by its use in the synthesis of new derivatives with varied applications. Fadda, Etman, El-Seidy, and Elattar (2012) described the synthesis of new pyrazole, pyridine, and pyrimidine derivatives starting from a similar compound (Fadda, Etman, El-Seidy, & Elattar, 2012).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They aim to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mechanism of Action

Properties

IUPAC Name

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S/c24-18(14-11-19-7-8-20-14)21-13-5-2-1-4-12(13)10-16-22-17(23-25-16)15-6-3-9-26-15/h1-9,11H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVOHTGYAODIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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